molecular formula C23H32N4O3S B3028358 E3 ligase Ligand 1A CAS No. 1948273-02-6

E3 ligase Ligand 1A

Cat. No.: B3028358
CAS No.: 1948273-02-6
M. Wt: 444.6 g/mol
InChI Key: JOSFQWNOUSNZBP-HKVPTBLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VHL ligand 2 involves several key steps, including the preparation of non-peptidic, L-hydroxyproline-bearing ligands. One common synthetic route includes the C–H arylation of 4-methylthiazole using palladium acetate (Pd(OAc)2) or Pd-PEPPSI-IPr as catalysts . The process involves the protection of benzylic amine using N-Boc-L-4-hydroxyproline, followed by coupling reactions to form the desired ligand .

Industrial Production Methods: Industrial production of VHL ligand 2 typically involves scaling up the synthetic route to produce multigram quantities. This includes optimizing reaction conditions to enhance yields and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: VHL ligand 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of VHL ligand 2 with modified functional groups, which can be further utilized in the development of PROTACs .

Properties

CAS No.

1948273-02-6

Molecular Formula

C23H32N4O3S

Molecular Weight

444.6 g/mol

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18-,20+/m0/s1

InChI Key

JOSFQWNOUSNZBP-HKVPTBLXSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

sequence

XX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E3 ligase Ligand 1A
Reactant of Route 2
E3 ligase Ligand 1A
Reactant of Route 3
Reactant of Route 3
E3 ligase Ligand 1A
Reactant of Route 4
E3 ligase Ligand 1A
Reactant of Route 5
Reactant of Route 5
E3 ligase Ligand 1A
Reactant of Route 6
E3 ligase Ligand 1A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.